![molecular formula C13H26ClN3O3 B13459213 tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B13459213.png)
tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and a carbamate linkage. It is often used as an intermediate in the synthesis of more complex molecules and has potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-piperidone to form tert-butyl N-(piperidin-4-yl)carbamate. This intermediate is then reacted with ethyl chloroformate and formamide to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride is used to study enzyme interactions and receptor binding. It is also employed in the development of new biochemical assays .
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its unique structure allows it to interact with specific receptors in the brain, making it a candidate for further drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring allows it to bind to these targets, modulating their activity. This interaction can lead to various biological effects, including changes in neurotransmitter levels and enzyme inhibition .
Comparación Con Compuestos Similares
- tert-butyl N-(piperidin-4-yl)carbamate
- tert-butyl N-{2-[(piperidin-3-yl)formamido]ethyl}carbamate
- tert-butyl N-{2-[(piperidin-4-yloxy)ethyl]carbamate}
Comparison: Compared to these similar compounds, tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride is unique due to its specific formamidoethyl linkage. This structural feature enhances its binding affinity to certain molecular targets, making it more effective in its applications .
Propiedades
Fórmula molecular |
C13H26ClN3O3 |
|---|---|
Peso molecular |
307.82 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(piperidine-4-carbonylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H25N3O3.ClH/c1-13(2,3)19-12(18)16-9-8-15-11(17)10-4-6-14-7-5-10;/h10,14H,4-9H2,1-3H3,(H,15,17)(H,16,18);1H |
Clave InChI |
IWHFDFNHKZIZLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCNC(=O)C1CCNCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13459133.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
![5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13459155.png)
![(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13459156.png)
![[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B13459161.png)
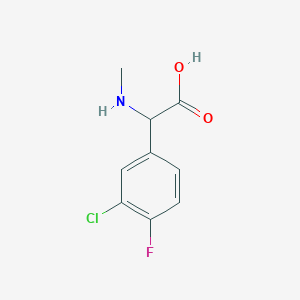
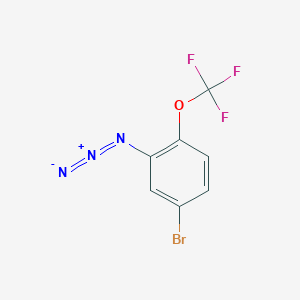
![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)

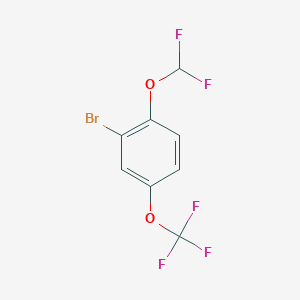
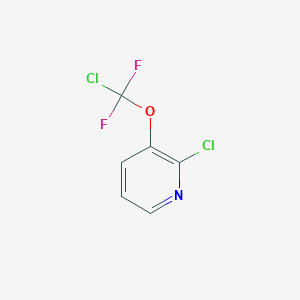
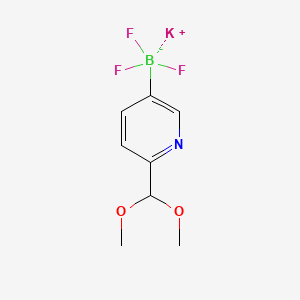
![Tert-butyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459207.png)
